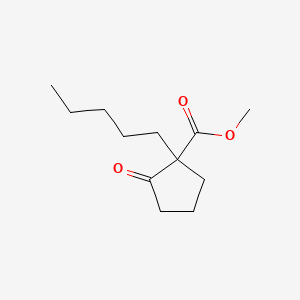
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid is an organic compound with a unique structure that includes both carboxymethyl and ethylhydrazine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid typically involves the reaction of ethylhydrazine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the carboxymethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through crystallization or distillation to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and ethylhydrazine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Carboxymethyl)-2-methylhydrazine-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(Carboxymethyl)-2-phenylhydrazine-1-carboxylic acid: Contains a phenyl group, leading to different chemical properties and applications.
1-(Carboxymethyl)-2-hydrazine-1-carboxylic acid: Lacks the ethyl group, resulting in different reactivity and uses.
Uniqueness
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid is unique due to the presence of both carboxymethyl and ethylhydrazine groups, which confer specific chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
318506-32-0 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
2-[carboxy(ethylamino)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2-6-7(5(10)11)3-4(8)9/h6H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
YNLHEANSNGFANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNN(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




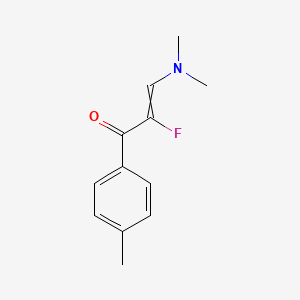
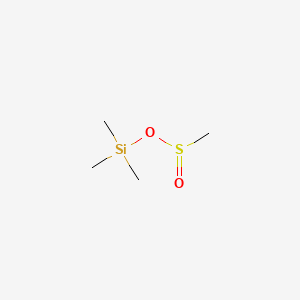
![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)
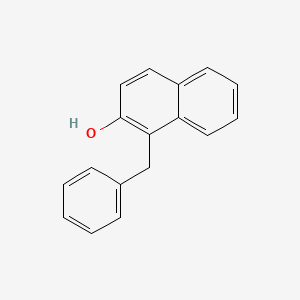
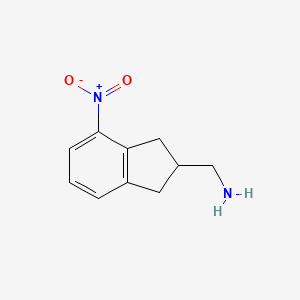

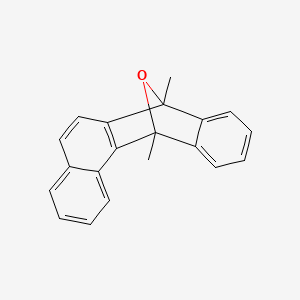
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)
